

Technical Master Guide: Heptanal Oxime (CAS 629-31-2)

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Compound of Interest

Compound Name: Heptanal oxime

CAS No.: 629-31-2

Cat. No.: B1359929

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Part 1: Executive Summary & Chemical Identity

Heptanal oxime (CAS 629-31-2) is a critical seven-carbon nitrogenous intermediate utilized primarily as a lipophilic building block in organic synthesis and pharmaceutical discovery.^[1] Unlike its parent aldehyde (heptanal), the oxime offers enhanced stability against autoxidation while retaining high reactivity for functional group interconversions.

In drug development, this compound serves as a "gateway scaffold." It is the direct precursor to heptanenitrile (via dehydration) and heptylamine (via reduction), both of which are essential alkylating agents for introducing C7 hydrophobic tails into pharmacophores. Furthermore, its ability to generate nitrile oxides in situ makes it a valuable dipole for constructing isoxazole-based libraries via 1,3-dipolar cycloaddition.

Physicochemical Profile^{[2][3][4][5][6][7][8][9]}

Property	Specification	Notes
CAS Number	629-31-2	
IUPAC Name	(1E/1Z)-Heptanal oxime	Exists as E/Z isomeric mixture
Molecular Formula	C ₇ H ₁₅ NO	
Molecular Weight	129.20 g/mol	
Appearance	Colorless to pale yellow oil	May crystallize at low temps (<10°C)
Boiling Point	~100–105 °C @ 10 mmHg	Extrapolated; decomposes at atm pressure
Density	~0.89 g/mL	Denser than parent aldehyde (0.81 g/mL)
Solubility	DMSO, Chloroform, Ethanol	Immiscible in water
Flash Point	> 65 °C	Estimate based on homologues

Part 2: Synthesis & Manufacturing Protocol

Objective: High-yield synthesis of **heptanal oxime** from heptanal using a buffered hydroxylamine system. Rationale: The reaction uses a buffered aqueous-alcoholic medium to maintain a pH of ~5–7. This prevents the acid-catalyzed hydrolysis of the product oxime while ensuring the hydroxylamine reagent remains nucleophilic (not fully protonated).

Reagents

- Precursor: Heptanal (CAS 111-71-7) - Must be freshly distilled if significant yellowing is observed (oxidation).
- Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl).
- Base: Sodium Carbonate (Na₂CO₃) or Sodium Acetate (NaOAc).
- Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Protocol

- Preparation of Hydroxylamine Solution:
 - In a 500 mL round-bottom flask, dissolve 1.1 equivalents of $\text{NH}_2\text{OH}\cdot\text{HCl}$ in minimal water.
 - Add 0.6 equivalents of Na_2CO_3 (or 1.1 eq NaOAc) slowly to neutralize. Caution: CO_2 evolution.
 - Add ethanol to create a homogeneous phase.
- Controlled Addition (The Critical Step):
 - Cool the solution to 0–5 °C using an ice bath.
 - Add 1.0 equivalent of Heptanal dropwise over 30 minutes.
 - Scientific Insight: Low temperature favors the kinetic formation of the E-isomer and prevents aldol condensation side reactions of the aldehyde.
- Reaction Monitoring:
 - Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
 - Validation: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (high R_f) should disappear; the oxime appears as a lower R_f streak (due to E/Z isomers).
- Work-up & Isolation:
 - Rotary evaporate ethanol.
 - Extract the aqueous residue with Diethyl Ether or Dichloromethane (3x).
 - Wash combined organics with Brine to remove residual hydroxylamine.
 - Dry over anhydrous MgSO_4 and concentrate in vacuo.
- Purification:

- The crude oil is typically >95% pure. For pharmaceutical grade, perform vacuum distillation (0.5 mmHg). Warning: Do not heat above 140°C to avoid thermal rearrangement to amide.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral markers must be confirmed.

Nuclear Magnetic Resonance (NMR)

The oxime exists as a mixture of E (anti) and Z (syn) isomers, typically in a 3:1 to 5:1 ratio favoring the sterically less crowded E-isomer.

- ^1H NMR (400 MHz, CDCl_3):
 - Aldoxime Proton ($-\text{CH}=\text{N}-$):
 - E-isomer: Triplet (t) at 7.40 ppm ($J \approx 6$ Hz). The proton is cis to the OH group, experiencing shielding.
 - Z-isomer: Triplet (t) at 6.75 ppm.
 - Hydroxyl Proton ($=\text{N}-\text{OH}$): Broad singlet at 9.0–10.5 ppm (concentration dependent).
 - α -Methylene ($-\text{CH}_2-\text{C}=\text{N}-$): Multiplet at 2.20–2.40 ppm.
 - Terminal Methyl ($-\text{CH}_3$): Triplet at 0.88 ppm.
- ^{13}C NMR:
 - Imine Carbon ($\text{C}=\text{N}$): Signal at ~ 152 ppm.

Infrared Spectroscopy (FT-IR)

- O-H Stretch: Broad, strong band at 3200–3400 cm^{-1} .

- C=N Stretch: Sharp, weak band at 1660–1670 cm^{-1} (Diagnostic for oxime vs. aldehyde).
- N-O Stretch: Medium band at 930–950 cm^{-1} .

Part 4: Advanced Reactivity & Drug Discovery Applications

Heptanal oxime is not just an end-point; it is a divergence point. The following workflow illustrates its utility in generating diverse pharmacophores.

Dehydration to Heptanenitrile

- Reagents: Acetic Anhydride (Ac_2O) or Thionyl Chloride (SOCl_2).
- Mechanism: The OH group is converted to a leaving group (acetate/chlorosulfite), followed by E2 elimination.
- Application: Synthesis of tetrazoles (bioisosteres for carboxylic acids) via cycloaddition with azides.

Reduction to Heptylamine

- Reagents: LiAlH_4 or H_2 /Raney Nickel.
- Application: Introduction of the C7-amine linker, crucial for increasing lipophilicity in CNS-active drugs (improving Blood-Brain Barrier penetration).

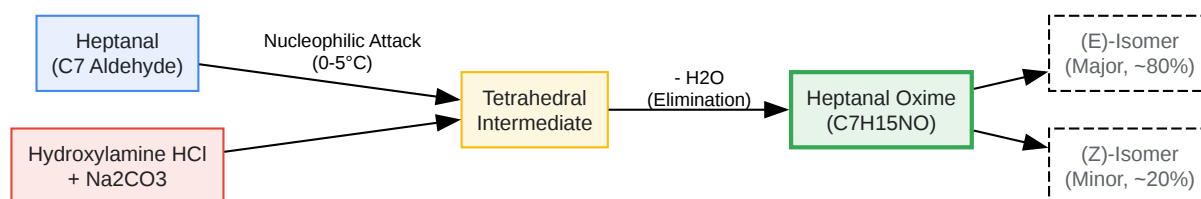
Nitrile Oxide Generation (Isoxazole Synthesis)

- Reagents: Chloramine-T or N-Chlorosuccinimide (NCS) + Base.
- Mechanism: In situ formation of the hydroximoyl chloride followed by HCl elimination yields the Heptanenitrile oxide dipole.
- Application: 1,3-Dipolar cycloaddition with alkynes to form 3-hexylisoxazoles, a privileged scaffold in antibiotics and anti-inflammatory agents.

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Isomerism of Heptanal Oxime

This diagram illustrates the buffered synthesis pathway and the resulting geometric isomerism.

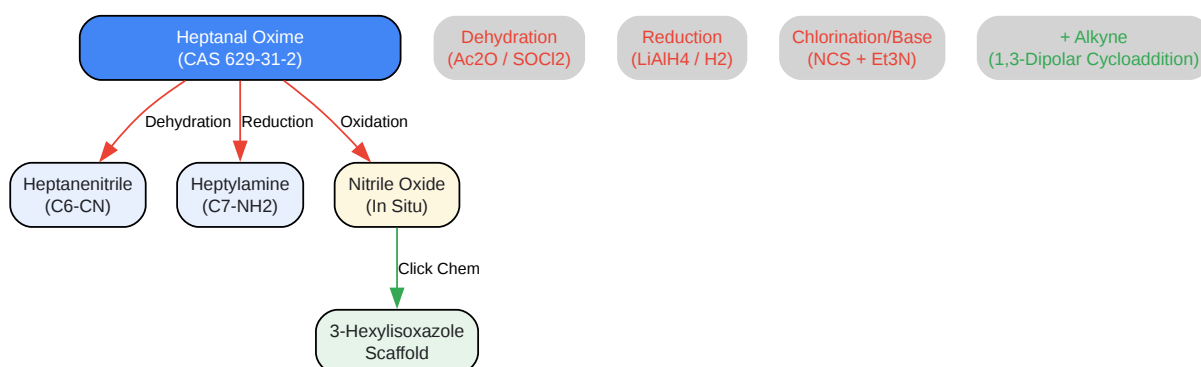


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Caption: Controlled synthesis of **Heptanal Oxime** favoring the thermodynamically stable E-isomer.

Diagram 2: Drug Discovery Divergence Tree

This flow demonstrates how **Heptanal Oxime** acts as a central hub for accessing distinct chemical spaces.



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Caption: Divergent synthesis pathways transforming **Heptanal Oxime** into nitriles, amines, and heterocycles.

Part 6: Safety & Handling (SDS Summary)

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Thermal Stability: Oximes can undergo violent decomposition if heated rapidly in the presence of strong acids or metal salts (Fe, Cu). Always distill under reduced pressure.
- Storage: Store under nitrogen at 2–8 °C. Oximes are hygroscopic and can slowly hydrolyze back to the aldehyde if exposed to moisture.

References

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Sources

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- [2. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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